molecular formula C21H22N2O5S B11346500 3,4,5-trimethoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide

3,4,5-trimethoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide

Cat. No.: B11346500
M. Wt: 414.5 g/mol
InChI Key: PHLIBQYUIKTDGM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide moiety can produce primary or secondary amines .

Scientific Research Applications

3,4,5-trimethoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects . Additionally, the compound may interact with other proteins and pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4,5-trimethoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide apart from similar compounds is the presence of the thiazole ring, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may contribute to its unique pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C21H22N2O5S

Molecular Weight

414.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]benzamide

InChI

InChI=1S/C21H22N2O5S/c1-25-16-7-5-13(6-8-16)21-23-15(12-29-21)11-22-20(24)14-9-17(26-2)19(28-4)18(10-14)27-3/h5-10,12H,11H2,1-4H3,(H,22,24)

InChI Key

PHLIBQYUIKTDGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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